molecular formula C14H14N2O2 B2871791 N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2380067-90-1

N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B2871791
CAS No.: 2380067-90-1
M. Wt: 242.278
InChI Key: OVSRPKNTCMRTEB-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine is an organic compound that features a benzoxazole ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine typically involves the reaction of 2,5-dimethylfuran with benzoxazole derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform, and catalysts like palladium or copper to enhance the reaction efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of biorefineries to source furan derivatives from biomass is also being explored as a sustainable approach .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine stands out due to its combined furan and benzoxazole structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-7-11(10(2)17-9)8-15-14-16-12-5-3-4-6-13(12)18-14/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSRPKNTCMRTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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